molecular formula C11H20O3 B1315654 7-Oxoundecanoic acid CAS No. 71173-33-6

7-Oxoundecanoic acid

Cat. No. B1315654
CAS RN: 71173-33-6
M. Wt: 200.27 g/mol
InChI Key: HZIZHWOQKWVNFR-UHFFFAOYSA-N
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Description

7-Oxoundecanoic acid is a chemical compound with the molecular formula C11H20O3 . It has an average mass of 200.275 Da and a monoisotopic mass of 200.141251 Da .


Molecular Structure Analysis

The molecular structure of 7-Oxoundecanoic acid is represented by the formula C11H20O3 . This indicates that it contains 11 carbon atoms, 20 hydrogen atoms, and 3 oxygen atoms .

Scientific Research Applications

Synthetic Chemistry and Material Science

  • Macroheterocycle Synthesis : Research conducted by Yakovleva et al. (2018) highlights the development of macroheterocycles incorporating nitrogen-containing and ester fragments using undecylenic acid as a precursor. These macroheterocycles, by extension, involve the manipulation or derivative formation from compounds like 7-oxoundecanoic acid. Such structures are of interest for their potentially biologically active properties (Yakovleva et al., 2018).

  • Derivative and Proline Derivative Synthesis : Salih et al. (2016) demonstrated the synthesis of 7-oxo, 8-oxo, and 9-oxo amino acids, analogs of 7-oxoundecanoic acid, through a process that includes copper-catalyzed allylation followed by cross-metathesis and hydrogenation. These compounds are crucial for studying biological mechanisms and developing pharmaceuticals (Salih et al., 2016).

Biotechnology and Biochemical Studies

  • Biotechnological Applications : The study by Pilone and Pollegioni (2010) explores the biotechnological applications of enzymes, specifically d-amino acid oxidases, in the industry. These enzymes, including their interaction with compounds such as 7-oxoundecanoic acid derivatives, are pivotal in the production of semi-synthetic cephalosporin intermediates, resolution of racemic mixtures of amino acids, and analytical determination of d-amino acids in biological samples. This research underscores the versatile roles that 7-oxoundecanoic acid and its derivatives play in enzymatic reactions and pharmaceutical developments (Pilone & Pollegioni, 2010).

Environmental and Health Impact Studies

  • Analytical and Environmental Applications : Axelsson et al. (2011) investigated the determination of resin acids, including 7-oxoundecanoic acid derivatives, in wood dust samples using HPLC/ESI-MS. This study is crucial for understanding the environmental and health impacts of exposure to oxidized resin acids, which are known to cause health effects in the airways and on the skin. The detection and quantification methods developed can aid in the assessment of occupational and environmental exposures to these compounds (Axelsson et al., 2011).

properties

IUPAC Name

7-oxoundecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-2-3-7-10(12)8-5-4-6-9-11(13)14/h2-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIZHWOQKWVNFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90991498
Record name 7-Oxoundecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90991498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Oxoundecanoic acid

CAS RN

71173-33-6
Record name 7-Oxoundecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071173336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Oxoundecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90991498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
K Kawamura, RB Gagosian - Journal of Chromatography A, 1988 - Elsevier
… ion: m/z 144 and m/z 112 for Soxoundecanoic acid methyl ester, m/z 158 and m/z 126 for 6-oxoundecanoic acid methyl ester, and m/z 172 and m/z 140 for 7-oxoundecanoic acid methyl …
Number of citations: 19 www.sciencedirect.com
P Harffey - 1998 - livrepository.liverpool.ac.uk
In the early 1990s, enzymatic polymerization studies on an unactivated adipic acid (A) / butane-1,4-diol (B) system in anhydrous organic media suggested that in solvent-free conditions …
Number of citations: 0 livrepository.liverpool.ac.uk
RPL Bell, D Verdijk, M Relou, D Smith… - Bioorganic & medicinal …, 2005 - Elsevier
A series of cycloalkyl-substituted oxo-alkanedicarboxylic acids have been prepared by the TosMIC methodology departing from haloalkyl-substituted cycloalkylcarboxylic esters. …
Number of citations: 5 www.sciencedirect.com
AP Tulloch - 1972 - search.proquest.com
This thesis describes the determination of the structures of a number of lipids—fats, glycolipids, and waxes—and also the structures and compositions of their component fatty acids. …
Number of citations: 0 search.proquest.com

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